1-(5-(Tert-butyl)-2-(trifluoromethyl)benzo[d][1,3]dioxol-2-yl)-3-(3-methoxypropyl)urea
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Description
1-(5-(Tert-butyl)-2-(trifluoromethyl)benzo[d][1,3]dioxol-2-yl)-3-(3-methoxypropyl)urea is a useful research compound. Its molecular formula is C17H23F3N2O4 and its molecular weight is 376.4g/mol. The purity is usually 95%.
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Biological Activity
The compound 1-(5-(tert-butyl)-2-(trifluoromethyl)benzo[d][1,3]dioxol-2-yl)-3-(3-methoxypropyl)urea is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be described as follows:
- Molecular Formula : C15H18F3N3O3
- Molecular Weight : 345.32 g/mol
- Structural Features :
- A benzo[d][1,3]dioxole ring system
- A trifluoromethyl group
- A tert-butyl substituent
- A urea functional group
Antimicrobial Activity
Recent studies have indicated that compounds featuring benzo[d][1,3]dioxole structures exhibit significant antimicrobial properties. For instance, derivatives of similar structures have shown activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecium . The presence of the trifluoromethyl group is hypothesized to enhance lipophilicity and membrane permeability, contributing to the antimicrobial efficacy.
Anticancer Properties
Research into related compounds suggests a promising anticancer profile. For example, trifluoromethylated derivatives have been associated with improved antitumor activity due to their ability to inhibit topoisomerase I, an enzyme critical for DNA replication in cancer cells . The specific compound under review may similarly exhibit such effects, warranting further investigation.
Anti-inflammatory Effects
Compounds with similar structural motifs have also been reported to possess anti-inflammatory properties. The incorporation of the methoxypropyl group may enhance these effects by modulating inflammatory pathways . This could be particularly relevant in conditions characterized by chronic inflammation.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : By inhibiting key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Modulation of Signaling Pathways : The compound may interact with cellular signaling pathways that regulate inflammation and cell survival.
- Membrane Interaction : The lipophilic nature imparted by the tert-butyl and trifluoromethyl groups may facilitate interaction with cellular membranes, enhancing permeability and bioavailability.
Study 1: Antimicrobial Screening
A study conducted on derivatives similar to the target compound revealed that certain benzo[d][1,3]dioxole derivatives exhibited minimal inhibitory concentrations (MICs) as low as 4 µg/mL against resistant strains of S. aureus . This suggests that our compound may also possess comparable antimicrobial potency.
Study 2: Anticancer Evaluation
Another investigation focused on trifluoromethylated compounds demonstrated significant in vitro antitumor activity across various cancer cell lines. Compounds showed IC50 values lower than established chemotherapeutics like topotecan . This indicates a potential for our compound in cancer therapy.
Data Summary Table
Properties
IUPAC Name |
1-[5-tert-butyl-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-3-(3-methoxypropyl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23F3N2O4/c1-15(2,3)11-6-7-12-13(10-11)26-17(25-12,16(18,19)20)22-14(23)21-8-5-9-24-4/h6-7,10H,5,8-9H2,1-4H3,(H2,21,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUIOQRHWZZRCPG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)OC(O2)(C(F)(F)F)NC(=O)NCCCOC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23F3N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.